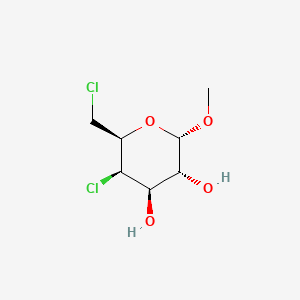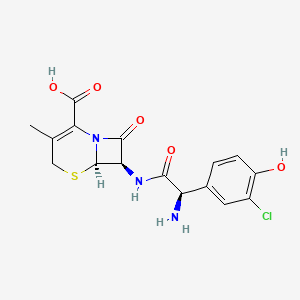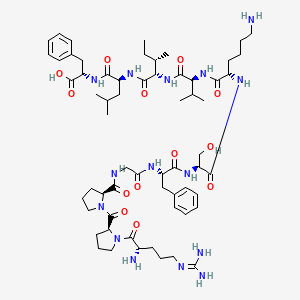
2,2,4,4-Tetramethylcyclobutanone
説明
2,2,4,4-Tetramethylcyclobutanone, also known as TMCD, is a cyclic ketone that has been widely used in scientific research. It is a colorless liquid with a boiling point of 131 °C and a molecular weight of 156.25 g/mol. TMCD has been used in various fields of research, including organic synthesis, material science, and pharmaceuticals.
科学的研究の応用
2,2,4,4-Tetramethylcyclobutan-1-one: A Comprehensive Analysis of Scientific Research Applications:
Application in Food Contact Materials
One of the applications of 2,2,4,4-tetramethylcyclobutan-1-one is in the safety evaluation for use as a monomer in the manufacture of polyesters which are used in food contact materials. This compound has been assessed by the EFSA Panel on Food Contact Materials for its safety and suitability for this purpose .
Role in Synthesis of Polyesters
This compound is also involved in the synthesis of high-impact, amorphous terephthalate copolyesters. These engineering thermoplastic compositions utilize 2,2,4,4-tetramethylcyclobutan-1-one to create materials with desirable properties such as rigidity and flexibility .
Chemical Synthesis Intermediate
It serves as an intermediate in chemical syntheses, such as in the production of 2,2,4,4-tetramethylcyclobutane-1,3-diol. This process involves a reaction with isobutanol in the presence of specific catalysts .
Material Properties Enhancement
The compound is used to improve material properties like glass transition temperature in various synthesis processes. This application is crucial in developing materials with specific thermal and mechanical characteristics .
Research and Development
As a product available from chemical suppliers like Sigma-Aldrich and ChemScene, 2,2,4,4-tetramethylcyclobutan-1-one is used extensively in research and development for creating new compounds and exploring novel applications .
作用機序
Target of Action
2,2,4,4-Tetramethylcyclobutan-1-one (TMCB) is an organic compound that primarily targets nucleophiles . Nucleophiles play a crucial role in many chemical reactions, particularly in organic synthesis, where they can form new bonds with electrophiles.
Mode of Action
TMCB interacts with its targets through a spontaneous reaction that forms an acylium ion intermediate . The carbonyl group on TMCB reacts with anions to form adducts such as cyclobutanecarbonyl chloride and tetrahydrofuran-1,1-dicarbonyl chloride .
Biochemical Pathways
It’s known that tmcb is synthesized by the thermal decomposition of isobutene . This suggests that it may influence pathways related to isobutene metabolism or those involving the formation and breakdown of carbonyl compounds.
Pharmacokinetics
Given its organic nature and relatively low molecular weight (1262 g/mol) , it’s likely that TMCB can be absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including its reactivity and the presence of appropriate enzymes in the body.
Result of Action
Its ability to react with nucleophiles and form new compounds suggests that it could potentially influence a variety of cellular processes, depending on the specific nucleophiles it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of TMCB. Factors such as temperature can affect the rate of its reactions, while the presence of other chemicals can influence its stability and reactivity
特性
IUPAC Name |
2,2,4,4-tetramethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-8(3,4)6(7)9/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJLNWFTKZQEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338690 | |
| Record name | 2,2,4,4-Tetramethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4298-75-3 | |
| Record name | 2,2,4,4-Tetramethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



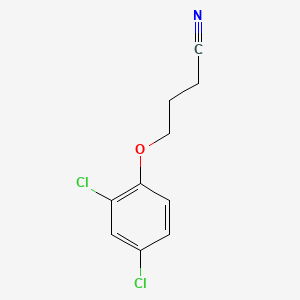
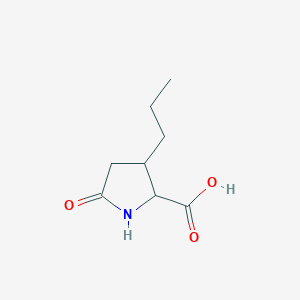
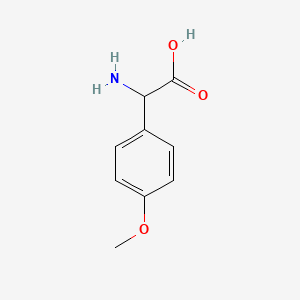
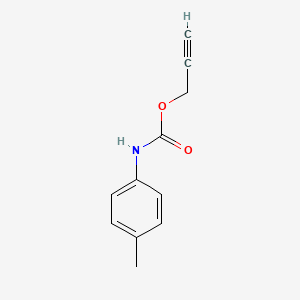


![(1R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B1619995.png)




